2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

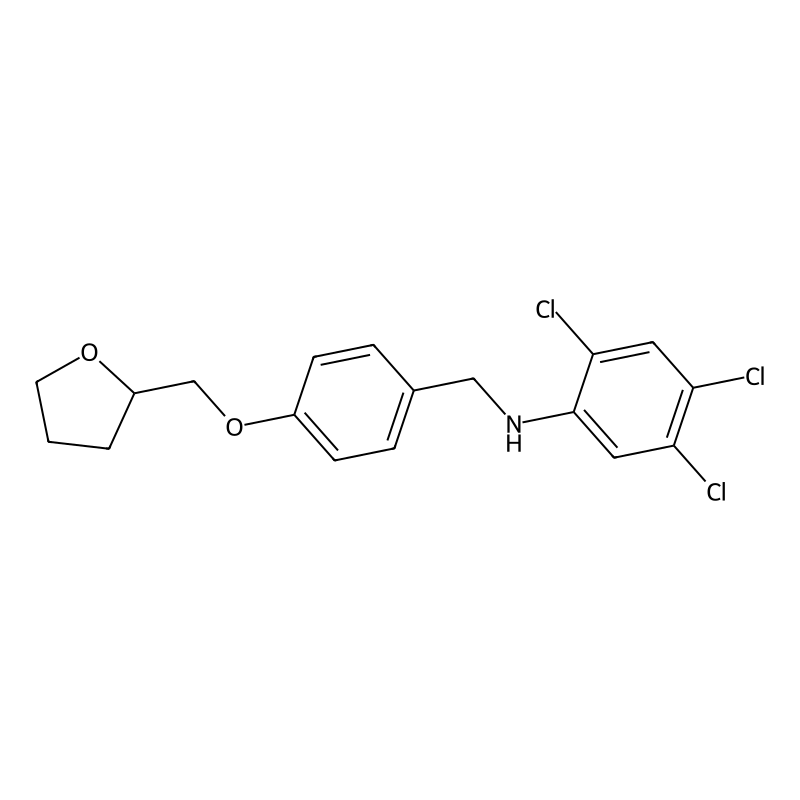

2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline is an organic compound characterized by a complex structure that includes an aniline core substituted with three chlorine atoms at the 2, 4, and 5 positions of the aromatic ring. The nitrogen atom in the aniline group is bonded to a benzyl moiety, which further contains a methoxy group linked to a tetrahydro-2-furanylmethoxy group. This unique configuration contributes to its distinctive chemical properties and potential applications in various fields.

Chemical Structure- Molecular Formula: C18H18Cl3NO2

- Molecular Weight: 386.7 g/mol

- CAS Number: 1040681-29-5

The compound's predicted boiling point is approximately 532 °C, and it has a density of around 1.355 g/cm³ .

- Oxidation: The compound can be oxidized to form various derivatives by introducing additional functional groups.

- Nucleophilic Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic attack, allowing for the substitution of chlorine with other nucleophiles.

- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or related compounds.

While specific biological activity data for 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline is limited, related compounds in its class have been studied for their potential pharmacological effects. Aniline derivatives are often investigated for their roles in:

- Antimicrobial Activity: Many aniline derivatives exhibit antibacterial and antifungal properties.

- Anti-inflammatory Effects: Some compounds have shown promise in reducing inflammation in biological systems.

- Potential Toxicity: Given the presence of chlorine substituents, there may be concerns regarding toxicity and environmental impact, necessitating further investigation .

The synthesis of 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline typically involves multi-step processes:

- Chlorination of Aniline: The initial step involves chlorinating aniline to introduce chlorine atoms at the 2, 4, and 5 positions.

- Formation of Benzyl Ether: The next step includes reacting the chlorinated aniline with a benzyl halide to form the benzyl ether.

- Attachment of Tetrahydrofuran Group: Finally, the tetrahydro-2-furanylmethoxy group is introduced through etherification or similar reactions.

These methods highlight the complexity and multiple stages required to synthesize this compound effectively .

2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline has potential applications in various fields:

- Pharmaceuticals: Its structural characteristics may allow it to serve as a lead compound in drug development.

- Agricultural Chemicals: Given its chemical properties, it may be explored as a pesticide or herbicide.

- Material Science: The compound could be utilized in creating advanced materials due to its unique structural features.

Several compounds share structural similarities with 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,4-Dichloroaniline | C6H4Cl2NH2 | Fewer chlorine substituents; simpler structure |

| Trichloroaniline | C6H3Cl3NH2 | Contains three chlorine atoms but lacks the complex side chain |

| N-[4-(Tetrahydro-2-furanylmethoxy)benzyl]aniline | C17H19NO2 | Similar side chain but without chlorine substituents |

The uniqueness of 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline lies in its combination of multiple chlorine atoms and the complex tetrahydrofuran side chain, which may impart distinct chemical properties and biological activities not found in simpler analogs .